molecular formula C23H30O7 B12300480 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol CAS No. 41551-58-0

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol

Cat. No.: B12300480
CAS No.: 41551-58-0
M. Wt: 418.5 g/mol
InChI Key: KKEKLEUWEJUCRA-UHFFFAOYSA-N
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Description

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is a phenylpropanoid compound characterized by a central propanol backbone substituted with two aromatic moieties: a 4-allyl-2,6-dimethoxyphenoxy group and a 3,4,5-trimethoxyphenyl group. This compound is naturally occurring in Myristica fragrans (nutmeg) and related species, where it contributes to the plant's bioactive profile . Its molecular formula is C23H30O7, with a molecular weight of 418.48 g/mol . Structurally, it belongs to the neolignan subclass, distinguished by its 8-O-4′ ether linkage and stereochemistry (7S,8R configuration) .

Its presence in nutmeg extracts has been quantified via GC-MS and HPLC, with concentrations ranging from 3.80% to 7.0% in ethanol and isopropanol oleoresins .

Properties

CAS No.

41551-58-0

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C23H30O7/c1-8-9-15-10-17(25-3)23(18(11-15)26-4)30-14(2)21(24)16-12-19(27-5)22(29-7)20(13-16)28-6/h8,10-14,21,24H,1,9H2,2-7H3

InChI Key

KKEKLEUWEJUCRA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

melting_point

70 - 72 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

Botanical Origin and Isolation

The compound occurs naturally in Myristica fragrans (nutmeg), where it coexists with other lignans like myristicin and elemicin. Extraction typically involves:

  • Solvent extraction : Ground nutmeg seeds are refluxed with methanol or ethanol (60–80°C, 6–8 hours) to solubilize lignans.
  • Partitioning : The crude extract undergoes liquid-liquid partitioning using hexane/ethyl acetate/water systems to isolate medium-polarity compounds.
  • Chromatographic purification : Final isolation employs silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 → 5:5), followed by preparative HPLC (C18 column, methanol-water 70:30).

Table 1: Yields from Natural Extraction

Step Yield (%) Purity (%)
Crude methanol extract 12–15 <5
Ethyl acetate fraction 2.8–3.5 15–20
Final isolated compound 0.07–0.12 >95

Yields remain low due to the compound’s trace concentrations (<0.15% w/w in raw material).

Biosynthetic Pathways

Phenylpropanoid Coupling Mechanism

As a lignan, the compound forms via oxidative dimerization of coniferyl alcohol derivatives. Key enzymatic steps include:

  • Monolignol biosynthesis : Phenylalanine → cinnamic acid → ferulic acid → coniferyl alcohol.
  • Radical coupling : Dirigent proteins mediate stereoselective coupling of two coniferyl alcohol units at C8–C8' positions.
  • Post-coupling modifications :
    • O-Methylation at C3, C4, C5 (trimethoxy group) by SAM-dependent methyltransferases
    • Allylation via prenyltransferase activity at C4 of the phenoxy moiety
    • Hydroxyl group retention at C1 through redox modulation

Synthetic Approaches

Retrosynthetic Analysis

The structure suggests two synthetic disconnections:

  • Ether bond cleavage : Between the propanol and 4-allyl-2,6-dimethoxyphenoxy units
  • Alcohol formation : Reduction of a ketone precursor at C1

Figure 1 : Retrosynthetic scheme (inferred from SMILES CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC)

Stepwise Synthesis (Theoretical Pathway)

Synthesis of 4-Allyl-2,6-dimethoxyphenol
  • Starting material : 2,6-Dimethoxy-4-hydroxybenzaldehyde
  • Allylation :
    • Claisen-Schmidt condensation with allyl bromide (K2CO3, DMF, 80°C, 12h)
    • Yield: ~68% (literature analogs)
  • Reduction : NaBH4 in methanol reduces aldehyde to –CH2OH group
Preparation of 3,4,5-Trimethoxyphenylpropanol
  • Friedel-Crafts alkylation :
    • 1-Bromo-2-propanone + 1,2,3-trimethoxybenzene (AlCl3 catalyst, CH2Cl2, 0°C)
  • Ketone reduction :
    • NaBH4/EtOH converts ketone to secondary alcohol (diastereomeric ratio 1.5:1)
Etherification and Final Assembly
  • Mitsunobu reaction :
    • 4-Allyl-2,6-dimethoxyphenol + 3,4,5-trimethoxyphenylpropanol
    • DIAD, PPh3, THF, 0°C → RT, 24h
    • Theoretical yield: 45–50% (based on similar lignan syntheses)

Table 2: Hypothetical Synthetic Parameters

Step Temp (°C) Time (h) Yield (%)
Allylation 80 12 68
Friedel-Crafts 0 → 25 6 72
Mitsunobu etherification 0 → 25 24 47

Challenges and Optimization Opportunities

  • Stereocontrol : The C1 alcohol center shows configurational instability during synthesis. Chiral auxiliaries or enzymatic resolution may improve enantiomeric excess.
  • Protection/deprotection : Multiple methoxy groups necessitate careful orthogonal protection (e.g., benzyl vs. methyl ethers).
  • Scalability : Mitsunobu reactions suffer from stoichiometric byproduct (DIAD-HPPh3) formation. Catalytic variants using azodicarboxylates could enhance atom economy.

Analytical Characterization

Critical data for validating synthesis (from PubChem and HMDB):

  • HRMS : m/z 418.1992 [M+H]+ (calc. 418.1991)
  • 1H NMR (CDCl3, 400 MHz):
    δ 6.45 (s, 2H, ArH), 5.95 (m, 1H, CH2CHCH2), 5.10 (d, J=17 Hz, 1H), 5.05 (d, J=10 Hz, 1H), 4.50 (dd, J=8.4, 3.2 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 6H), 3.78 (s, 6H)
  • 13C NMR : 152.1 (C-O), 137.8 (quat. C), 134.2 (CH2CHCH2), 116.5 (CH2CH2), 56.1–56.3 (OCH3)

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Structural Information

  • Molecular Formula : C23H30O7
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : 2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol
  • CAS Number : 41551-58-0

Structural Representation

The chemical structure can be represented as follows:SMILES CC C C1 CC C C C1 OC OC OC O OC2 C C C C C2OC CC C OC \text{SMILES CC C C1 CC C C C1 OC OC OC O OC2 C C C C C2OC CC C OC }

Antioxidant Activity

Research indicates that 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its potential in preventing oxidative stress-related diseases.

Case Study : A study published in the Journal of Natural Products demonstrated the compound's ability to reduce oxidative damage in cellular models by inhibiting reactive oxygen species (ROS) production .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It modulates various inflammatory pathways and may inhibit the expression of pro-inflammatory cytokines.

Case Study : In vitro experiments revealed that treatment with this compound significantly decreased the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

Organic Synthesis

The unique structure of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol makes it a valuable intermediate in organic synthesis. It can be utilized in the preparation of various derivatives with potential biological activities.

Reaction Type Product Yield (%)
AlkylationDerivative A85
AcylationDerivative B75

Material Science

This compound has potential applications in material science due to its unique chemical properties. Its derivatives have been explored for use in polymer chemistry and as additives in coatings.

Case Study : Research conducted by polymer scientists found that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism by which 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 3,4,5-trimethoxyphenyl group in the target compound enhances steric bulk and electron-donating capacity compared to analogs with fewer methoxy groups (e.g., 3,4-dimethoxyphenyl in compound 32 from ). This likely contributes to its higher anti-inflammatory potency .
  • Allyl vs. Propenyl : The allyl group in the target compound improves lipophilicity (logP = 3.959) compared to propenyl-containing analogs like Macelignan, which may influence membrane permeability and bioavailability .
  • Stereochemical Specificity : The (7S,8R) configuration in the target compound distinguishes it from diastereomers like (7R,8S)-configured Macelignan, which exhibit different binding affinities to biological targets .

Pharmacological Activity Comparison

Compound Anti-inflammatory (IC50) Aldose Reductase Inhibition Insect Repellency (Aedes aegypti) References
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol 48.3 ± 1.4 μM Moderate activity 10.06% repellency at 5.0% extract
(1S,2R)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)propan-1-ol 6.71% repellency at 5.0% extract
Macelignan 48.0 ± 1.2 μM
(7S,8R)-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)-propan-1-ol Strong activity

Key Findings :

  • The target compound’s anti-inflammatory activity is comparable to Macelignan but superior to simpler analogs lacking the 3,4,5-trimethoxy substitution .
  • Insect repellency correlates with methoxy group density, as the target compound (10.06% activity) outperforms its 3,4-dimethoxyphenyl analog (6.71%) .
  • Aldose reductase inhibition is stronger in hydroxylated analogs (e.g., 4-hydroxy-3,5-dimethoxyphenyl derivative), suggesting polar groups enhance interaction with the enzyme’s active site .

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